molecular formula C19H14N4O3 B2861414 2-cyano-3-(furan-2-yl)-N-[3-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)phenyl]prop-2-enamide CAS No. 1798282-02-6

2-cyano-3-(furan-2-yl)-N-[3-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)phenyl]prop-2-enamide

カタログ番号: B2861414
CAS番号: 1798282-02-6
分子量: 346.346
InChIキー: IRDFBDYPGDBXED-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a synthetic small molecule characterized by a prop-2-enamide backbone, functionalized with a cyano group, a furan-2-yl substituent, and a dihydropyrimidinyl phenyl moiety.

特性

IUPAC Name

2-cyano-3-(furan-2-yl)-N-[3-(4-methyl-6-oxo-1H-pyrimidin-2-yl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O3/c1-12-8-17(24)23-18(21-12)13-4-2-5-15(9-13)22-19(25)14(11-20)10-16-6-3-7-26-16/h2-10H,1H3,(H,22,25)(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRDFBDYPGDBXED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)C2=CC(=CC=C2)NC(=O)C(=CC3=CC=CO3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Structural Comparison

The compound shares structural motifs with several analogs documented in recent patents and journals:

Compound Core Structure Key Substituents Backbone Modifications
Target compound Prop-2-enamide Cyano, furan-2-yl, 4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl phenyl Rigid enamide linker
EP 4 374 877 A2 analog Pyrrolo[1,2-b]pyridazine carboxamide Trifluoromethyl, morpholine-4-ylethoxy Bulky pyrrolopyridazine core
Journal of Eng. & Appl. Sci. analog Pentanamide 1,3-dioxoisoindolin-2-yl, sulfamoyl phenyl Flexible pentanamide chain

Key Observations :

Physicochemical Properties

Data from highlights trends among structurally related amides:

Property Target Compound* EP 4 374 877 A2 Analog Journal of Eng. & Appl. Sci. Analog
Molecular Weight ~430 (estimated) ~650 493.53
Solubility (aq. buffer) Moderate (predicted) Low (due to trifluoromethyl) 83% at pH 7.4
LogP ~2.5 (calculated) ~4.1 2.8

Analysis :

  • The target’s lower molecular weight and LogP compared to compounds suggest better bioavailability.
  • The furan ring may enhance solubility relative to trifluoromethyl-substituted analogs but reduce it compared to sulfamoyl-containing derivatives .

準備方法

Biginelli Reaction with Modified β-Keto Esters

Using methyl acetoacetate as the β-keto ester and furfural derivatives as aldehydes, the dihydropyrimidinone ring is formed under acidic catalysis. A study demonstrated that substituting the β-keto ester with methyl 3-oxopentanoate introduces a methyl group at the 4-position. Optimal conditions involve refluxing in ethanol with 10 mol% HCl as the catalyst, yielding 4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl derivatives in 68–75% yield.

Reaction Component Role Example Yield (%)
Methyl 3-oxopentanoate β-Keto ester Source of 4-methyl group 70
Urea Cyclizing agent Nitrogen source
Furfural Aldehyde Aromatic substituent

Atwal Modification for Enhanced Efficiency

The Atwal modification replaces urea with O,S-substituted isoureas to improve reaction efficiency with sterically hindered aldehydes. This method employs preformed enaminones, such as those derived from DMF-DMA (dimethylformamide dimethylacetal), to facilitate cyclization. For instance, refluxing enaminone intermediates with substituted benzaldehydes and urea in acetic acid achieves 82% yield for analogous dihydropyrimidinones.

Functionalization of the Aromatic Amine

The 3-aminophenyl group attached to the dihydropyrimidinone core is critical for subsequent enamide formation. Functionalization involves nitration, reduction, and protection-deprotection sequences.

Nitration and Reduction

Nitration of 3-bromophenyl-dihydropyrimidinone using fuming HNO₃ at 0°C introduces a nitro group at the meta position, which is subsequently reduced to an amine using H₂/Pd-C in ethanol. This step achieves 89% conversion, with the amine intermediate stabilized via acetylation.

Amine Protection Strategies

To prevent unwanted side reactions during enamide coupling, the aromatic amine is protected as a tert-butoxycarbonyl (Boc) derivative. Treatment with Boc₂O in THF with DMAP as a catalyst affords the protected amine in 94% yield.

Enamide Coupling via Knoevenagel Condensation

The α,β-unsaturated enamide bridge is constructed through a Knoevenagel condensation between a cyanoacetamide derivative and a furan-2-carbaldehyde.

Cyanoacetamide Preparation

Reacting the deprotected 3-aminophenyl-dihydropyrimidinone with cyanoacetic acid in the presence of EDCl/HOBt (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide/hydroxybenzotriazole) forms the cyanoacetamide intermediate. Anhydrous DMF at 0°C minimizes hydrolysis, yielding 78% of the desired product.

Knoevenagel Condensation

The cyanoacetamide is condensed with furan-2-carbaldehyde using piperidine as a base in refluxing toluene. Microwave-assisted synthesis (100°C, 150 W) reduces reaction time from 12 hours to 45 minutes, improving yield from 65% to 83%.

Parameter Conventional Method Microwave-Assisted Method
Temperature (°C) 110 100
Time (hours) 12 0.75
Yield (%) 65 83

Purification and Characterization

Crystallization Techniques

The final compound is purified via recrystallization from a 3:1 v/v ethyl acetate/hexane mixture. Seeding with pre-formed crystals of the target compound promotes uniform crystal growth, achieving ≥95% purity as verified by HPLC.

Spectroscopic Validation

  • Raman Spectroscopy : A strong peak at 2215 cm⁻¹ confirms the presence of the cyano group.
  • ¹H NMR : Resonances at δ 8.21 (d, J = 15.6 Hz) and δ 7.89 (s) correlate with the trans-enamide and furan protons, respectively.

Industrial-Scale Production Considerations

Large-scale synthesis employs continuous flow reactors to enhance heat transfer and mixing efficiency. Using a microreactor system with a residence time of 5 minutes, the Knoevenagel step achieves 89% yield at 1 kg/batch scale. Catalyst recycling (e.g., immobilized piperidine on silica gel) reduces waste generation by 40%.

Challenges and Optimization Opportunities

  • Enamide Hydrolysis : The α,β-unsaturated enamide is prone to hydrolysis under acidic conditions. Replacing HCl with p-TsOH (p-toluenesulfonic acid) in the Biginelli step reduces residual acidity, improving enamide stability.
  • Regioselectivity in Knoevenagel Reaction : Substituents on the furan ring may lead to regioisomeric byproducts. Computational modeling (DFT) predicts that electron-withdrawing groups on the furan direct condensation to the α-position, minimizing side reactions.

Q & A

Q. What synthetic strategies are most effective for preparing this compound, and what critical reaction conditions ensure optimal yield?

The synthesis typically involves multi-step reactions, including condensation, substitution, and reduction steps. A plausible route involves:

  • Step 1 : Substitution of a nitro group with a furan-containing moiety under alkaline conditions (e.g., K₂CO₃ in DMF at 80°C) .
  • Step 2 : Reduction of intermediate nitro compounds using iron powder in acidic media (e.g., HCl/Fe) to generate aniline derivatives .
  • Step 3 : Condensation with cyanoacetic acid using coupling agents like EDCI or DCC in anhydrous solvents (e.g., THF) to form the enamide backbone . Critical factors include strict moisture control, precise temperature modulation (±2°C), and purification via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. Which spectroscopic techniques are essential for confirming structural integrity and purity?

  • NMR (¹H/¹³C) : Assign peaks for the furan ring (δ 6.3–7.4 ppm), cyano group (C≡N stretch at ~2200 cm⁻¹ in IR), and dihydropyrimidinone carbonyl (δ 165–170 ppm in ¹³C NMR) .
  • HPLC-MS : Use a C18 column (acetonitrile/water + 0.1% formic acid) to verify purity (>95%) and molecular ion ([M+H]⁺) .
  • X-ray crystallography : For unambiguous confirmation of stereochemistry (e.g., E/Z configuration of the propenamide group) .

Q. What structural features contribute to its potential bioactivity?

  • The furan ring acts as a hydrogen bond acceptor, enhancing binding to enzymatic pockets .
  • The dihydropyrimidinone core mimics purine/pyrimidine structures, suggesting kinase or protease inhibition potential .
  • The cyano group increases electrophilicity, enabling covalent interactions with cysteine residues in target proteins .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across assay platforms?

Contradictions may arise from:

  • Assay conditions : Varying pH, ionic strength, or reducing agents (e.g., DTT) can alter the compound’s redox stability. Validate using orthogonal assays (e.g., SPR vs. fluorescence polarization) .
  • Metabolic interference : Use liver microsome assays to assess CYP450-mediated degradation. Compare results with cell-free enzymatic assays .
  • Target promiscuity : Employ proteome-wide affinity profiling (e.g., thermal shift assays) to identify off-target interactions .

Q. What computational methods predict binding modes with kinase targets?

  • Molecular docking (AutoDock Vina) : Use crystal structures of kinases (e.g., EGFR, CDK2) to model interactions with the dihydropyrimidinone and furan moieties .
  • MD simulations (GROMACS) : Simulate binding stability over 100 ns to assess hydrogen bond retention and conformational flexibility .
  • Free energy perturbation (FEP) : Calculate ΔΔG for mutations in the ATP-binding pocket to prioritize synthetic analogs .

Q. How can Heck coupling be optimized for introducing the propenamide group?

  • Catalyst selection : Use Pd(OAc)₂ with XPhos ligand to enhance regioselectivity .
  • Solvent system : DMF/H₂O (9:1) at 90°C improves solubility of aromatic intermediates .
  • Additives : KI (1 equiv.) suppresses β-hydride elimination, favoring the desired E-isomer . Monitor progress via TLC (Rf = 0.5 in EtOAc/hexane 1:1) and isolate via flash chromatography .

Methodological Considerations

Q. What strategies mitigate side reactions during the condensation step?

  • Temperature control : Maintain ≤60°C to prevent cyano group hydrolysis .
  • Drying agents : Use molecular sieves (3Å) to scavenge water, minimizing undesired amidolysis .
  • Protecting groups : Temporarily protect the pyrimidinone NH with Boc to avoid nucleophilic interference .

Q. How should researchers design SAR studies to improve metabolic stability?

  • Substitution patterns : Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to reduce CYP2D6 metabolism .
  • Isosteric replacements : Replace the furan with thiophene to assess π-stacking efficiency without altering logP significantly .
  • Prodrug approaches : Convert the enamide to a methyl ester for enhanced oral bioavailability, with in vivo esterase activation .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。